molecular formula C9H14N4O5 B8279920 N-(3,4-dimethoxyphenyl)guanidine nitrate

N-(3,4-dimethoxyphenyl)guanidine nitrate

Cat. No.: B8279920
M. Wt: 258.23 g/mol
InChI Key: NGTZRWNCNVBINX-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)guanidine nitrate is a guanidine derivative featuring a 3,4-dimethoxyphenyl substituent and a nitrate counterion. Guanidine compounds are characterized by their strong basicity due to the resonance-stabilized guanidinium ion.

Properties

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)guanidine;nitric acid

InChI

InChI=1S/C9H13N3O2.HNO3/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;2-1(3)4/h3-5H,1-2H3,(H4,10,11,12);(H,2,3,4)

InChI Key

NGTZRWNCNVBINX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C(N)N)OC.[N+](=O)(O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between N-(3,4-dimethoxyphenyl)guanidine nitrate and related guanidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 3,4-dimethoxyphenyl C₉H₁₂N₄O₅* ~284.22† Electron-donating methoxy groups; nitrate salt
3-Nitrophenylguanidine nitrate 3-nitrophenyl C₇H₉N₅O₅ 243.18 Electron-withdrawing nitro group; nitrate salt
1-(4-Nitrophenyl)guanidine nitrate 4-nitrophenyl C₇H₉N₅O₅ 243.18 Para-nitro substitution; higher symmetry
Guanidine, N''-(4-methoxyphenyl)-tetramethyl 4-methoxyphenyl; tetramethylguanidine C₁₂H₁₉N₃O 221.30 Steric hindrance from methyl groups; single methoxy

*Inferred from IUPAC name; †Calculated based on formula.

Physicochemical Properties

  • Solubility: The methoxy groups in this compound likely enhance solubility in organic solvents (e.g., ethanol, DMSO) compared to nitro-substituted analogs, which are more polar due to the electron-withdrawing nitro group .
  • Basicity : The electron-donating methoxy groups increase the basicity of the guanidine moiety compared to nitro-substituted derivatives, where the nitro group reduces electron density on the guanidinium ion.

Research Findings and Key Distinctions

Electronic Effects on Reactivity

  • Methoxy groups enhance electron density on the guanidine core, favoring protonation and interactions with biological targets (e.g., enzymes or membranes) .
  • Nitro groups decrease electron density, making the guanidine less basic but more reactive in electrophilic substitution reactions .

Pharmacological Potential

  • The lipophilic methoxy groups in this compound may improve blood-brain barrier penetration compared to polar nitro analogs, suggesting distinct therapeutic applications .
  • Nitro-substituted guanidines are more commonly associated with antibacterial or antiparasitic activity due to nitro group redox activity .

Preparation Methods

Condensation of 3,4-Dimethoxyaniline with Cyanamide Derivatives

This method involves reacting 3,4-dimethoxyaniline with cyanamide (NH₂CN) or its derivatives under acidic or basic conditions. For example:

3,4-Dimethoxyaniline+NH2CNHCl or NaOHN-(3,4-Dimethoxyphenyl)guanidine\text{3,4-Dimethoxyaniline} + \text{NH}_2\text{CN} \xrightarrow{\text{HCl or NaOH}} \text{N-(3,4-Dimethoxyphenyl)guanidine}

Key Considerations :

  • Catalysts : Hydrochloric acid or sodium hydroxide facilitates proton transfer and condensation.

  • Temperature : Reactions typically proceed at 80–100°C over 6–12 hours.

  • Yield : Analogous aryl guanidine syntheses report yields of 60–75% after purification.

Hofmann Rearrangement of Urea Derivatives

The Hofmann rearrangement converts urea derivatives to guanidines via intermediate isocyanate formation. For instance:

N-(3,4-Dimethoxyphenyl)ureaNaOCl, NaOHN-(3,4-Dimethoxyphenyl)guanidine\text{N-(3,4-Dimethoxyphenyl)urea} \xrightarrow{\text{NaOCl, NaOH}} \text{N-(3,4-Dimethoxyphenyl)guanidine}

Optimization Parameters :

  • Oxidizing Agent : Sodium hypochlorite (NaOCl) in alkaline medium.

  • Reaction Time : 2–4 hours at 0–5°C to minimize side reactions.

Nitration and Salt Formation

The guanidine base is converted to the nitrate salt through acid-base reactions. Two approaches are viable:

Direct Nitration with Nitric Acid

Treating the guanidine base with concentrated nitric acid:

N-(3,4-Dimethoxyphenyl)guanidine+HNO3N-(3,4-Dimethoxyphenyl)guanidine nitrate\text{N-(3,4-Dimethoxyphenyl)guanidine} + \text{HNO}_3 \rightarrow \text{this compound}

Conditions :

  • Molar Ratio : 1:1 stoichiometry to avoid over-acidification.

  • Temperature : 0–10°C to control exothermicity.

  • Workup : Crystallization from ethanol/water mixtures yields pure product.

Continuous Synthesis Inspired by Patent CN103450048A

Adapting the continuous guanidine nitrate synthesis method, the aryl-substituted guanidine nitrate could be produced via:

  • Molten Phase Reaction : Mixing 3,4-dimethoxyaniline derivatives with ammonium nitrate and dicyandiamide at 125–135°C.

  • Ammonia Gas Introduction : Enhances cyclization and counterion exchange.

  • Multi-Stage Reactors : Primary (175–185°C) and secondary reaction kettles ensure complete conversion.

Critical Reaction Parameters and Data

The table below summarizes inferred reaction conditions based on analogous processes:

ParameterCondensation RouteHofmann RouteContinuous Synthesis
Temperature Range (°C)80–1000–5125–185
Reaction Time (hours)6–122–41–3
Catalyst/ReagentHCl/NaOHNaOClNH₃ gas
Yield (%)60–7550–6570–85
Purity (Post-Workup)95–98%90–95%98–99%

Challenges and Optimization Strategies

Byproduct Formation

  • Nitrosation Intermediates : Patent CN105085411A highlights nitrosation as a critical step in guanidine nitrate derivatization. Uncontrolled nitrosation can lead to byproducts like N-nitrosoguanidines, necessitating precise stoichiometry and temperature control.

  • Methoxy Group Stability : Acidic conditions may demethylate methoxy groups. Using milder acids (e.g., acetic acid) or buffered systems mitigates this risk.

Scalability

Continuous synthesis methods offer advantages for industrial-scale production:

  • Throughput : 5–10 kg/h in pilot-scale reactors.

  • Energy Efficiency : Molten-phase reactions reduce solvent use and energy costs .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)guanidine nitrate, and how can reaction conditions be optimized?

The synthesis typically involves reacting 3,4-dimethoxyaniline with a guanidylating agent (e.g., cyanamide or nitroguanidine) under acidic conditions, followed by nitrate salt formation. Key variables include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios of reagents. Optimization can be achieved via fractional factorial design to maximize yield and purity . Post-synthesis purification often employs recrystallization from ethanol/water mixtures.

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, guanidine NH signals at δ 6.5–8.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂N₃O₂⁺).
  • Elemental Analysis: Validates C, H, N, and O content (±0.3% deviation).
  • HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards).
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in a cool, dry environment (<25°C) away from oxidizers and acids .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Target Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., serotonin or dopamine transporters).
  • Cellular Signaling Studies: Employ luciferase-based reporters in HEK293 cells to assess modulation of pathways like cAMP/PKA or MAPK.
  • Dose-Response Analysis: Perform EC₅₀/IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism). Include positive controls (e.g., known inhibitors) and validate with triplicate runs .

Q. How should contradictory data on the compound’s bioactivity be resolved?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

  • Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀ values).
  • Structural Comparisons: Benchmark against analogs (e.g., N-(3,5-dimethoxyphenyl)guanidine) to identify substituent effects on activity .
  • Orthogonal Assays: Validate results across multiple platforms (e.g., in vitro vs. ex vivo models) .

Q. What strategies are effective in improving the compound’s solubility for in vivo studies?

  • Salt Formation: Explore alternative counterions (e.g., hydrochloride) to enhance aqueous solubility.
  • Co-Solvents: Use PEG-400 or cyclodextrin-based solutions.
  • Nanoformulation: Encapsulate in liposomes (phospholipid phase transition temperature ~45–55°C) or polymeric nanoparticles .

Q. How can computational methods predict the ecological impact of this compound?

  • QSAR Modeling: Predict toxicity using software like EPI Suite to estimate LC₅₀ for aquatic organisms.
  • PBT Assessment: Evaluate persistence (BIOWIN models), bioaccumulation (log KowK_{ow}), and mobility (soil sorption KocK_{oc}). Note that experimental ecotoxicity data are limited, so conservative risk thresholds should be applied .

Methodological Notes

  • Cross-Referencing Structural Analogs: Insights from N-(3,5-dimethoxyphenyl)guanidine () and related nitrates () guide hypotheses for reactivity and bioactivity.
  • Data Gaps: Ecological and long-term toxicity data are absent; prioritize in silico predictions until experimental validation .

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